molecular formula C18H14N4O2S B3401819 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040684-11-4

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B3401819
CAS No.: 1040684-11-4
M. Wt: 350.4 g/mol
InChI Key: JMSIIEBTCMURDN-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a high-purity chemical reagent intended for research applications. This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-7(6H)-one class of heterocycles, a scaffold noted for its synthetic versatility and potential in microbiological activity studies . The structure incorporates a furan ring and a vinylbenzylthio group, which may confer unique electronic properties and offer a handle for further functionalization, such as in polymer-supported chemistry. The core pyrazolo-triazinone structure is of significant interest in medicinal chemistry research. Analogous compounds have been investigated for their antibacterial and cytotoxic properties . Furthermore, structurally related molecules featuring a furan-substituted triazole or triazine core have been explored as potent antagonists for neurological targets, such as the adenosine A2A receptor , which is relevant in the study of Parkinson's disease . The specific mechanism of action for this derivative is a subject for ongoing research, but its design suggests potential for interaction with various enzymatic systems. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as compounds in this class may carry hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

7-[(4-ethenylphenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-2-12-5-7-13(8-6-12)11-25-18-20-19-17(23)15-10-14(21-22(15)18)16-4-3-9-24-16/h2-10H,1,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSIIEBTCMURDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the condensation of 5,6-diaminoquinoline and 5-amino-6-methylaminoquinoline with furfural, furylacrolein, and their derivatives . The reaction conditions often include the use of hydrochlorides of imino esters of furancarboxylic and furylacrylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibit promising anticancer properties. Studies have shown that such compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been tested against human colon carcinoma cells, demonstrating significant antiproliferative effects .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Various studies have reported that pyrazolo derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of the vinylbenzylthio group enhances this activity by improving the lipophilicity and membrane penetration of the compound .

Enzyme Inhibition
Another application lies in its role as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, compounds similar to 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one have been shown to inhibit DNA methyltransferases and other critical enzymes, making them valuable in the development of epigenetic therapies .

Agricultural Applications

Pesticidal Properties
The compound has been explored for its potential as a pesticide. Its ability to disrupt metabolic pathways in pests suggests it could serve as a novel insecticide or fungicide. Research indicates that certain derivatives possess high efficacy against agricultural pests while exhibiting low toxicity to non-target organisms .

Herbicide Development
Moreover, the structural characteristics of this compound may allow for the development of new herbicides. The incorporation of the furan and thioether groups could enhance herbicidal activity by targeting specific biochemical pathways in plants and weeds .

Materials Science Applications

Polymer Chemistry
In materials science, the vinylbenzyl group allows for the incorporation of this compound into polymer matrices. This can lead to the development of advanced materials with tailored properties such as increased thermal stability or enhanced mechanical strength. The synthesis of copolymers incorporating this compound has been investigated for applications in coatings and adhesives .

Liquid Crystals
The unique structural features also position this compound as a candidate for liquid crystal applications. Its ability to form ordered structures at specific temperatures can be exploited in display technologies and optical devices .

Mechanism of Action

The mechanism of action of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic structure. The furan and pyrazolo rings can participate in various binding interactions, influencing biological pathways and exerting specific effects .

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is shared across multiple compounds, but substituent variations critically influence properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(2-Furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-Furyl, 7-(4-vinylbenzylthio) C₁₈H₁₄N₄O₂S 366.40 Vinyl group for potential polymerization; thioether linkage enhances lipophilicity.
7-[(4-Chlorobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-Furyl, 7-(4-chlorobenzylthio) C₁₇H₁₂ClN₄O₂S 379.82 Chlorine atom increases electron-withdrawing effects and metabolic stability .
2-(4-Ethoxyphenyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl analogue 2-Ethoxyphenyl, 7-oxadiazolylmethylthio C₂₂H₁₈N₆O₃S 446.49 Oxadiazole ring introduces hydrogen-bond acceptors (PSA = 89.78 Ų) .
5-(2-Aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-Methyl, 5-(2-aminoethyl) C₈H₁₁N₅O 193.21 Aminoethyl side chain enhances water solubility and potential CNS penetration .

Key Structural Insights

  • Position 2 : Aryl groups (e.g., furyl, ethoxyphenyl) improve planarity and receptor binding, while alkyl groups (e.g., methyl, cyclopropyl) reduce steric hindrance .

Pharmacological and Physicochemical Properties

Metabolic Stability

  • The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is susceptible to oxidation by aldehyde oxidase, converting to pyrazolo[1,5-d][1,2,4]triazine derivatives .
  • Vinylbenzylthio substituent : The vinyl group may undergo metabolic epoxidation or glutathione conjugation, altering pharmacokinetics compared to chlorobenzyl analogues .

Receptor Interactions

Physicochemical Comparisons

Property Target Compound 7-[(4-Chlorobenzyl)thio] Analogue 2-(4-Ethoxyphenyl) Oxadiazole Analogue
logP ~5.1 (predicted) ~4.8 4.90
Hydrogen Bond Acceptors 6 6 9
Polar Surface Area ~75 Ų ~75 Ų 89.78 Ų
Molecular Weight 366.40 379.82 446.49

    Biological Activity

    2-(2-Furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, particularly in oncology.

    Synthesis

    The synthesis of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions that include the formation of the pyrazolo[1,5-d][1,2,4]triazine core followed by the introduction of substituents such as the furyl and vinylbenzyl groups. The synthetic route often utilizes various reagents and conditions to optimize yield and purity.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[1,5-d][1,2,4]triazines. For instance:

    • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .
    • Mechanism of Action : The proposed mechanisms include inhibition of key signaling pathways involved in cancer cell proliferation and survival. These may involve interference with the mTOR pathway and inhibition of Bruton’s tyrosine kinase (BTK), which is crucial for cell survival in certain malignancies .

    Other Biological Activities

    In addition to anticancer effects, related compounds have demonstrated a range of biological activities:

    • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents .
    • Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one:

    • Study on Breast Cancer Cells : A study assessed the compound's effects on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability compared to untreated controls, with IC50 values suggesting high potency .
    • Zebrafish Model : In vivo studies using zebrafish embryos xenografted with human cancer cells demonstrated that treatment with this compound significantly inhibited tumor growth and metastasis .

    Data Table

    The following table summarizes key findings from various studies on the biological activity of related pyrazolo[1,5-d][1,2,4]triazines:

    CompoundCell LineIC50 (µM)Mechanism of ActionReference
    2-(2-Furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-oneMCF-712.5Apoptosis via caspase activation
    Related Compound AMDA-MB-23110.0BTK inhibition
    Related Compound BHCT-11615.0mTOR pathway modulation

    Q & A

    Q. How can synthetic routes for this compound be optimized to improve yield and purity?

    Methodological Answer:

    • Step 1: Start with a two-step procedure involving 5-aminopyrazole derivatives and ethoxycarbonyl isothiocyanate to form intermediate thioureas (via reflux in ethanol for 2–4 hours) .
    • Step 2: Intramolecular cyclization using sodium ethoxide or similar bases to form the pyrazolo-triazinone core .
    • Step 3: Introduce the 4-vinylbenzylthio group via nucleophilic substitution under reflux in acetic acid (1–3 hours) .
    • Purification: Use column chromatography (SiO₂) or recrystallization from DMF/EtOH mixtures .
    • Key Variables: Reaction time (1–4 hours), solvent polarity (AcOH vs. ethanol), and catalyst/base selection.

    Example Reaction Conditions Table:

    StepReagents/ConditionsYield (%)Purity (HPLC)Reference
    1Ethanol, reflux, 2 h65–75>90%
    2NaOEt, THF, 80°C70–80>95%
    3AcOH, reflux, 1 h60–7085–90%

    Q. What analytical techniques are critical for structural elucidation of this compound?

    Q. How can preliminary bioactivity screening be designed for this compound?

    Methodological Answer:

    • In Vitro Assays: Test enzyme inhibition (e.g., kinases) using fluorescence-based assays at 10–100 µM concentrations .
    • Antioxidant Activity: Measure DPPH/ABTS radical scavenging (IC₅₀ values) .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls: Include positive controls (e.g., doxorubicin) and vehicle-only samples.

    Advanced Research Questions

    Q. What mechanistic insights explain regioselectivity in the synthesis of the pyrazolo-triazinone core?

    Methodological Answer:

    • DFT Calculations: Model transition states to predict preferential cyclization at the N1 position due to lower activation energy .
    • Kinetic Studies: Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., thiourea formation vs. cyclization) .
    • Isotopic Labeling: Use 15N^{15}N-labeled amines to trace nitrogen migration during cyclization .

    Q. How can environmental fate studies be designed to assess this compound’s persistence and toxicity?

    Methodological Answer:

    • Experimental Design (Long-Term):
    • Phase 1: Measure hydrolysis/photolysis rates under simulated sunlight (pH 4–9, 25–40°C) .
    • Phase 2: Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD 305 guidelines .
    • Phase 3: Use LC-MS/MS to detect degradation products in soil/water matrices .
      • Ecotoxicity: Perform algal growth inhibition tests (OECD 201) and acute fish toxicity assays .

    Q. How can computational methods predict physicochemical properties and SAR for derivatives?

    Methodological Answer:

    • QSAR Modeling: Train models on logP, polar surface area, and H-bond donors/acceptors to predict solubility and membrane permeability .
    • Molecular Docking: Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina .
    • ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

    Q. How should researchers resolve contradictions in solubility data across studies?

    Methodological Answer:

    • Standardization: Adopt OECD 105 guidelines for measuring solubility in buffered solutions (pH 1.2–7.4) .
    • Variables to Control: Temperature (25°C ± 0.5), ionic strength, and solvent purity .
    • Cross-Validation: Compare HPLC, gravimetric, and UV-Vis methods for consistency .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
    Reactant of Route 2
    Reactant of Route 2
    2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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